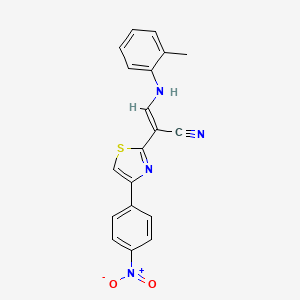
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, such as “(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile”, has been a topic of interest in medicinal chemistry . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
The molecular structure of “this compound” is based on the thiazole nucleus, which is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles, including “this compound”, show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activities
A comprehensive study focused on synthesizing acrylonitriles substituted with various heterocycles and phenyl rings, including structures similar to the queried compound, revealed their potent in vitro cytotoxic activities against multiple human cancer cell lines. Notably, compounds bearing nitrothiophene rings showed significant cytotoxicity, surpassing conventional drugs like cisplatin and etoposide in some assays. The mechanism of cell death was identified as apoptosis, mediated by caspase activation, highlighting the potential of these compounds in cancer therapy (Sa̧czewski et al., 2004).
Chemosensory Applications
Research on benzimidazoles and quinoline derivatives related to the queried compound has shown their efficacy as chemosensors for various metal cations. Spectroscopic studies demonstrated that certain acrylonitriles exhibit selective fluorescence intensity changes in the presence of Zn2+ and Ag+ ions, suggesting their application in detecting these metals (Hranjec et al., 2012).
Corrosion Inhibition
In the context of corrosion inhibition, derivatives similar to the queried chemical have been studied for their protective effects on mild steel in acidic conditions. These studies found that certain acrylonitrile derivatives effectively prevent corrosion, adhering to the steel surface and blocking corrosive agents. This property positions them as valuable additives in corrosion prevention strategies for industrial applications (Verma et al., 2016).
Fluorescent Properties for Biological Imaging
New fluorescent thiazoles based on a similar core structure have been synthesized for potential application in biological imaging. These compounds exhibit a range of emission colors and high fluorescence intensity, which could be tuned by substituent variation. Their ability to penetrate living cells and accumulate in specific cellular compartments makes them promising tools for cellular imaging and diagnostics (Eltyshev et al., 2021).
Optical Limiting for Photonic Devices
Research into thiophene dyes, including those with structural similarities to the queried compound, has uncovered their potential for nonlinear optical limiting, useful in protecting human eyes and optical sensors. These materials can attenuate intense light beams, making them suitable for safety applications in laser technologies and optical communications (Anandan et al., 2018).
Wirkmechanismus
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Compound (1-(4- substituted phenyl)-3-(thiazol-2-yl)urea) 224 was found to have an average inhibitory activity for leukemia P388 tumor in mice, while the compound (1-(thiazol-2-yl)-3-(1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl)urea) 225 exhibited excellent activity against prostate cancer (PC-3) .
Eigenschaften
IUPAC Name |
(E)-3-(2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-4-2-3-5-17(13)21-11-15(10-20)19-22-18(12-26-19)14-6-8-16(9-7-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOPDRKPMDNAC-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
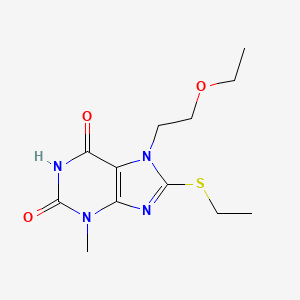
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

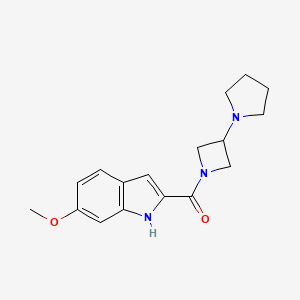



![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)
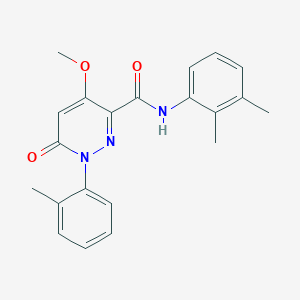
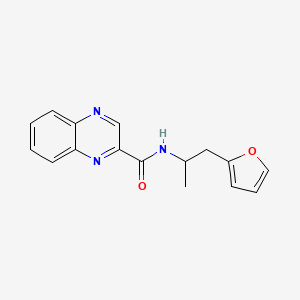
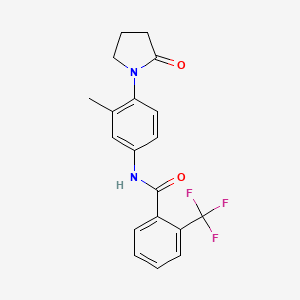
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
